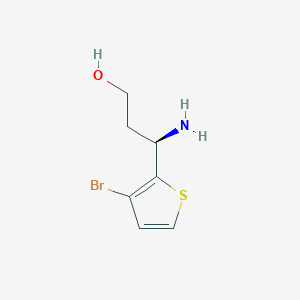
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is a chiral compound featuring an amino group, a brominated thiophene ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the brominated thiophene ring or the amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehalogenated or reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
科学的研究の応用
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(2-thienyl)propan-1-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.
(3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
(3R)-3-Amino-3-(3-iodo(2-thienyl))propan-1-OL:
Uniqueness
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is unique due to the presence of the brominated thiophene ring, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making this compound a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
特性
分子式 |
C7H10BrNOS |
|---|---|
分子量 |
236.13 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m1/s1 |
InChIキー |
CUMWMSBCEWSCFP-ZCFIWIBFSA-N |
異性体SMILES |
C1=CSC(=C1Br)[C@@H](CCO)N |
正規SMILES |
C1=CSC(=C1Br)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


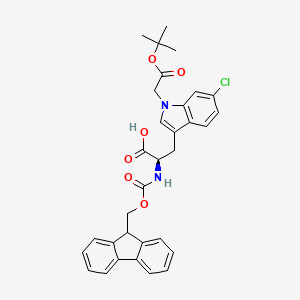
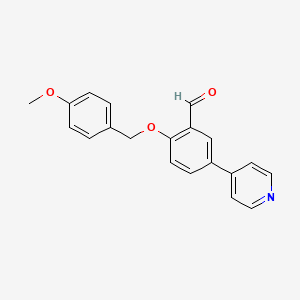
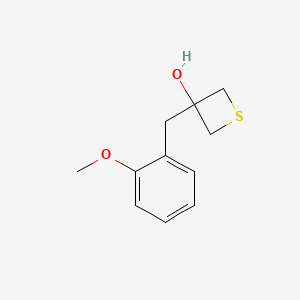
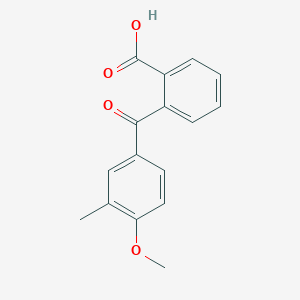
![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)
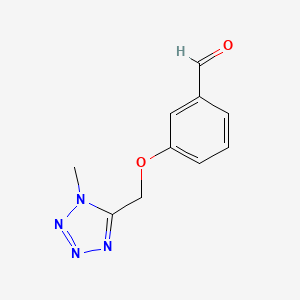

amine](/img/structure/B13337829.png)
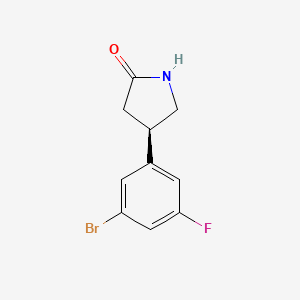
![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)
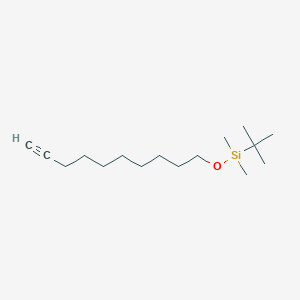

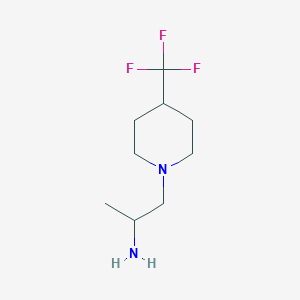
![11,14,22,26-tetrachloro-7,18-dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B13337852.png)
